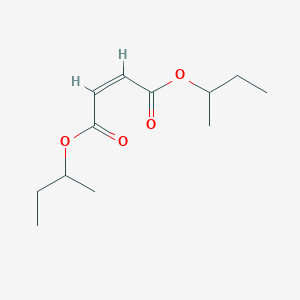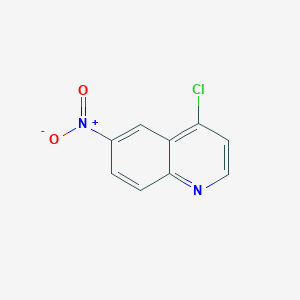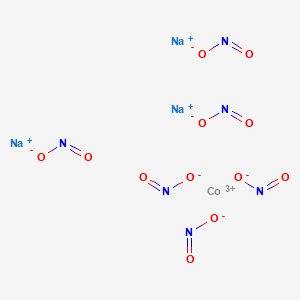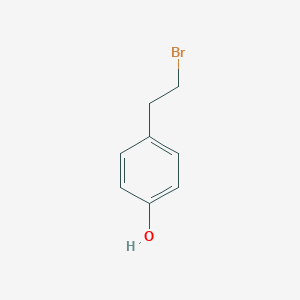![molecular formula C13H14O4 B083861 Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate CAS No. 13155-83-4](/img/structure/B83861.png)
Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate is a chemical compound that has been extensively studied due to its potential applications in various fields. This compound is known for its unique molecular structure and its ability to interact with biological systems in a specific manner.
作用机制
The mechanism of action of Dimethyl (Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate is not fully understood. However, it is believed to interact with biological systems through various mechanisms such as binding to specific receptors, modulating enzyme activity, and altering gene expression. The exact mechanism of action may vary depending on the specific application and the target biological system.
生化和生理效应
Dimethyl (Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by altering the expression of various genes involved in cell survival and proliferation. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
实验室实验的优点和局限性
One of the main advantages of using Dimethyl (Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate in lab experiments is its unique molecular structure, which allows for specific interactions with biological systems. It is also relatively easy to synthesize and can be obtained in high purity. However, one of the main limitations is its low solubility in water, which can make it difficult to work with in certain applications. It is also relatively unstable and can undergo degradation over time, which can affect its activity and potency.
未来方向
There are several future directions for research involving Dimethyl (Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate. One area of interest is the development of novel analogs with improved activity and potency. Another area of interest is the exploration of its potential applications in the treatment of various neurodegenerative diseases. Additionally, there is a need for further studies to elucidate the exact mechanism of action and the specific biological targets of this compound.
合成方法
Dimethyl (Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate can be synthesized through a multistep process involving various chemical reactions. The most common method involves the use of cyclohexadiene as a starting material, which undergoes a Diels-Alder reaction with maleic anhydride to form the desired compound. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride or zinc chloride. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
科学研究应用
Dimethyl (Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In material science, this compound has been used as a building block for the synthesis of various polymers and materials with unique properties. In organic synthesis, this compound has been used as a chiral building block for the synthesis of various compounds with high enantiomeric purity.
属性
CAS 编号 |
13155-83-4 |
|---|---|
产品名称 |
Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate |
分子式 |
C13H14O4 |
分子量 |
234.25 g/mol |
IUPAC 名称 |
dimethyl (1S,2S,5R,6R)-tricyclo[4.2.1.02,5]nona-3,7-diene-3,4-dicarboxylate |
InChI |
InChI=1S/C13H14O4/c1-16-12(14)10-8-6-3-4-7(5-6)9(8)11(10)13(15)17-2/h3-4,6-9H,5H2,1-2H3/t6-,7+,8+,9- |
InChI 键 |
KGTYJEHMSCHIIN-OJOKCITNSA-N |
手性 SMILES |
COC(=O)C1=C([C@@H]2[C@H]1[C@@H]3C[C@H]2C=C3)C(=O)OC |
SMILES |
COC(=O)C1=C(C2C1C3CC2C=C3)C(=O)OC |
规范 SMILES |
COC(=O)C1=C(C2C1C3CC2C=C3)C(=O)OC |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



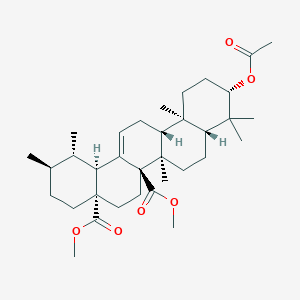
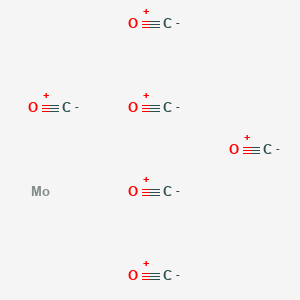
![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B83781.png)
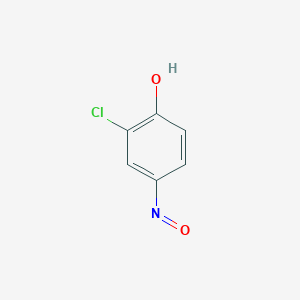
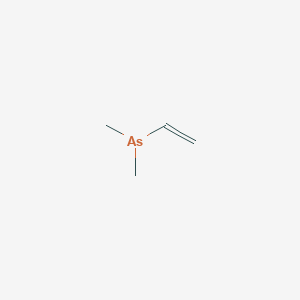
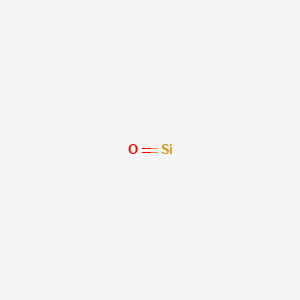
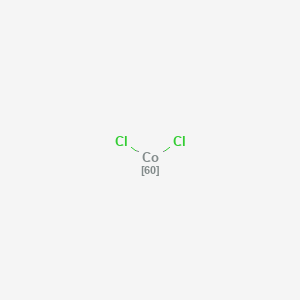

![(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B83794.png)
